molecular formula C15H13FN2O3 B1213137 N-[2-(4-fluorophenyl)ethyl]-4-nitrobenzamide

N-[2-(4-fluorophenyl)ethyl]-4-nitrobenzamide

Cat. No. B1213137
M. Wt: 288.27 g/mol
InChI Key: GQZVPMBSRUIIJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(4-fluorophenyl)ethyl]-4-nitrobenzamide is a C-nitro compound.

Scientific Research Applications

Synthesis and Characterization

  • N-[2-(4-fluorophenyl)ethyl]-4-nitrobenzamide and its derivatives have been involved in the synthesis and characterization of various compounds. Studies have focused on the development of new molecules, including more than 200 nitrobenzamide derivatives, leading to the creation of original drugs like niferidyl ((София Яковлевна Скачилова et al., 2019)).

Anticonvulsant Potential

  • The anticonvulsant activity of 4-nitro-N-phenylbenzamides, closely related to N-[2-(4-fluorophenyl)ethyl]-4-nitrobenzamide, was studied, showing effectiveness in models of seizure, indicating potential applications in epilepsy treatment ((V. Bailleux et al., 1995)).

Development of Quality Control Methods

  • Research has also been conducted to develop quality control methods for derivatives of 4-nitrobenzamide, showcasing their significance in the pharmaceutical industry. This includes methods for identification, impurity determination, and quantitative analysis, essential for ensuring the quality of pharmaceutical compounds ((I. Sych et al., 2018)).

Application in Nanostructured Materials

  • Nickel(II) complexes of N-(dialkylcarbamothioyl)-4-nitrobenzamide have been used as precursors for the deposition of nickel sulfide nanostructured thin films. This illustrates the compound's application in the field of material science, particularly in the development of nanostructured materials ((S. Saeed et al., 2013)).

Antibacterial Activity

  • The antibacterial activity of nickel and copper metal complexes of N-(alkyl(aryl)carbamothioyl)-4-nitrobenzamide was evaluated, with the complexes showing greater antibacterial efficacy than their ligands. This suggests potential applications in the development of new antibacterial agents ((S. Saeed et al., 2010)).

Use in Radiochemical Studies

  • Derivatives of 4-nitrobenzamide, such as [(18)F]p-MPPF, have been used in PET imaging for studying serotonergic neurotransmission. This highlights its applications in neuroimaging and the study of neurological disorders ((A. Plenevaux et al., 2000)).

properties

Product Name

N-[2-(4-fluorophenyl)ethyl]-4-nitrobenzamide

Molecular Formula

C15H13FN2O3

Molecular Weight

288.27 g/mol

IUPAC Name

N-[2-(4-fluorophenyl)ethyl]-4-nitrobenzamide

InChI

InChI=1S/C15H13FN2O3/c16-13-5-1-11(2-6-13)9-10-17-15(19)12-3-7-14(8-4-12)18(20)21/h1-8H,9-10H2,(H,17,19)

InChI Key

GQZVPMBSRUIIJV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCNC(=O)C2=CC=C(C=C2)[N+](=O)[O-])F

solubility

4.6 [ug/mL]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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